3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 865285-75-2
VCID: VC5314101
InChI: InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
SMILES: COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 865285-75-2

VCID: VC5314101

Molecular Formula: C16H12ClN3O3

Molecular Weight: 329.74

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 865285-75-2

Description

3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound belonging to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery for anticancer and antimicrobial activities.

Synthesis of 3-Chloro-N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]benzamide

The synthesis of this compound typically involves a multi-step process, focusing on the formation of the oxadiazole ring and subsequent modifications to introduce the chlorobenzamide and methoxyphenyl groups. Techniques such as microwave-assisted synthesis can enhance efficiency by reducing reaction times while maintaining high yields.

Synthesis Steps

  • Formation of Oxadiazole Ring: This step often involves the reaction of appropriate starting materials under controlled conditions.

  • Introduction of Chlorobenzamide Moiety: This involves coupling reactions to attach the chlorobenzamide group to the oxadiazole ring.

  • Introduction of Methoxyphenyl Group: This step may involve further coupling reactions or substitution reactions to incorporate the methoxyphenyl group.

Biological Activities and Potential Applications

Oxadiazole derivatives, including 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, are being actively investigated for their roles in drug discovery. Their potential biological activities include:

  • Anticancer Activity: These compounds may interact with enzymes or receptors involved in cancer cell proliferation pathways.

  • Antimicrobial Activity: They could modulate microbial metabolic pathways, leading to inhibitory effects on microbial growth.

Mechanism of Action

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors, potentially modulating enzymatic activity or signaling pathways.

Chemical Reactions and Stability

3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and solvents significantly influences the efficiency and yield of these reactions.

Reaction Conditions

  • Oxidation Reactions: Typically require acidic or basic conditions depending on the oxidizing agent.

  • Reduction Reactions: Often performed in anhydrous solvents to prevent hydrolysis.

  • Substitution Reactions: Facilitated by strong bases like sodium methoxide in methanol.

Solubility and Stability

  • Solubility: Data on solubility in different solvents would be relevant for applications in drug formulation.

  • Stability: Stability under various conditions (e.g., temperature, light) is important for storage and handling.

Comparison Table

CompoundMolecular FormulaMolecular WeightStructural Features
3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideC16H12ClN3O3Approximately 303.74 g/molChlorinated benzamide, methoxy-substituted oxadiazole ring
3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamideC18H16ClN3O2SApproximately 373.85 g/molBenzothiophene moiety, oxadiazole ring
CAS No. 865285-75-2
Product Name 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
IUPAC Name 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Standard InChIKey GZOJPLBADCQNRY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Solubility not available
PubChem Compound 4100204
Last Modified Aug 17 2023

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